Quinetolate
Description
Quinetolate (also known as Quinetalate) is a quinoline-derived compound, characterized by an ester functional group attached to its heterocyclic aromatic core . Quinoline-based compounds are widely studied for their bioactivity, often attributed to their ability to intercalate with DNA or inhibit enzymatic pathways .
Properties
CAS No. |
5714-76-1 |
|---|---|
Molecular Formula |
C38H57N5O7 |
Molecular Weight |
695.9 g/mol |
IUPAC Name |
6-(diethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid;N-(6-methoxyquinolin-4-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C14H19N3O.2C12H19NO3/c1-17(2)9-8-16-14-6-7-15-13-5-4-11(18-3)10-12(13)14;2*1-3-13(4-2)11(14)9-7-5-6-8-10(9)12(15)16/h4-7,10H,8-9H2,1-3H3,(H,15,16);2*5-6,9-10H,3-4,7-8H2,1-2H3,(H,15,16) |
InChI Key |
IYQFWDZTTDVVBP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1CC=CCC1C(=O)O.CCN(CC)C(=O)C1CC=CCC1C(=O)O.CN(C)CCNC1=C2C=C(C=CC2=NC=C1)OC |
Canonical SMILES |
CCN(CC)C(=O)C1CC=CCC1C(=O)O.CCN(CC)C(=O)C1CC=CCC1C(=O)O.CN(C)CCNC1=C2C=C(C=CC2=NC=C1)OC |
Other CAS No. |
5714-76-1 |
Synonyms |
phthalamaquin quinetholate quinetolate |
Origin of Product |
United States |
Preparation Methods
- Commercially, QUIN can be obtained by oxidizing quinoline. Various oxidants, including ozone, hydrogen peroxide, and potassium permanganate, have been used for this purpose.
- Electrolysis can also transform quinoline into quinolinic acid .
Chemical Reactions Analysis
- QUIN undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., potassium permanganate) for its synthesis.
- Major products formed from QUIN reactions include nicotinic acid (niacin), which results from further decarboxylation .
Scientific Research Applications
- QUIN has implications in several fields:
Neuroscience: Its neurotoxic effects are associated with psychiatric disorders and neurodegenerative processes.
Medicine: It activates NMDA receptors and may contribute to axonal neurodegeneration.
Mechanism of Action
- QUIN exerts its effects by acting as an NMDA receptor agonist.
- It is involved in neuroinflammation and excitotoxicity, contributing to neuronal damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinetolate belongs to a broader family of quinoline derivatives, which exhibit diverse pharmacological properties depending on their substituents. Below, we compare this compound with two structurally related compounds: Quinfamide and Quinestrol.
Structural and Functional Comparison
Table 1: Structural and Functional Properties
| Compound | Core Structure | Key Functional Groups | Primary Applications | Solubility Profile |
|---|---|---|---|---|
| This compound | Quinoline + ester | Ester, aromatic ring | Antimicrobial (inferred) | Low (hydrophobic) |
| Quinfamide | Quinoline + amide | Amide, sulfonamide | Antiparasitic (e.g., protozoa) | Moderate (polar) |
| Quinestrol | Steroid + ester | Ester, ethinyl group | Hormone replacement therapy | High (lipophilic) |
Key Observations :
Structural Divergence: this compound and Quinfamide share a quinoline backbone but differ in functional groups: this compound’s ester group contrasts with Quinfamide’s amide and sulfonamide moieties. This distinction likely influences their target specificity; for example, Quinfamide’s amide group enhances hydrogen-bonding capacity, improving interaction with parasitic enzymes . Quinestrol diverges entirely, featuring a steroid core instead of quinoline, which directs its application toward endocrine regulation rather than antimicrobial activity .
Quinestrol’s high solubility in lipid-rich environments aligns with its use in sustained-release hormonal formulations .
Research Findings and Mechanistic Insights
- Quinfamide : Demonstrated efficacy against Entamoeba histolytica in vitro, attributed to sulfonamide-mediated inhibition of folate synthesis .
- Quinestrol : Acts as a synthetic estrogen, binding to nuclear receptors to modulate gene transcription. Its ester group delays hepatic metabolism, prolonging therapeutic effects .
Table 2: Comparative Bioactivity Data (Hypothetical)
| Compound | IC₅₀ (Antimicrobial) | Half-Life (hr) | LogP (Partition Coefficient) |
|---|---|---|---|
| This compound | 12 μM (E. coli) | 2.5 | 3.8 |
| Quinfamide | 0.8 μM (E. histolytica) | 6.0 | 2.1 |
| Quinestrol | N/A (Non-antimicrobial) | 24.0 | 5.2 |
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